An In-depth Technical Guide to 11-ent-Mifepristone: Stereochemistry, Synthesis, and Biological Inertness
An In-depth Technical Guide to 11-ent-Mifepristone: Stereochemistry, Synthesis, and Biological Inertness
Executive Summary: This technical guide provides a comprehensive overview of 11-ent-Mifepristone, the enantiomer of the well-known pharmaceutical agent Mifepristone (RU-486). While structurally identical in composition, the inversion of a single chiral center at the C11 position profoundly alters its three-dimensional architecture, rendering it biologically inert as a progesterone or glucocorticoid receptor antagonist. This guide details the chemical structure, physicochemical properties, and stereospecific synthesis of 11-ent-Mifepristone. It critically examines the molecule's lack of biological activity, contrasting it with its potent antipode, thereby highlighting the stringent structure-activity relationship of nuclear hormone receptors. Methodologies for the analytical separation and characterization of this compound, a key stereoisomeric impurity in Mifepristone synthesis, are also presented. This document is intended for researchers, chemists, and drug development professionals working with steroid chemistry and pharmacology.
Introduction: The Significance of a Single Chiral Inversion
Mifepristone (also known as RU-486) is a synthetic steroid renowned for its potent competitive antagonism of the progesterone receptor (PR) and glucocorticoid receptor (GR).[1][2] Developed in the 1980s by researchers at Roussel-Uclaf, its mechanism of action involves high-affinity binding to these intracellular receptors, which blocks the physiological effects of progesterone and cortisol, respectively.[1][3] This activity has established its use in medical termination of pregnancy and in the management of hyperglycemia associated with Cushing's syndrome.[2]
The pharmacological activity of Mifepristone is intrinsically linked to its specific three-dimensional structure. Like many biological molecules, it is chiral. Its enantiomer, 11-ent-Mifepristone (the 'ent' prefix denotes the enantiomer), possesses the same molecular formula and connectivity of atoms but is a non-superimposable mirror image. The critical distinction lies in the stereochemistry at the C11 position, which bears a bulky 4-(dimethylamino)phenyl group. In the active Mifepristone, this group is in the beta (β) configuration, projecting "above" the plane of the steroid skeleton. In 11-ent-Mifepristone, it is in the alpha (α) configuration.[4]
This seemingly minor change has drastic consequences for its biological function. As this guide will detail, the inversion of this single stereocenter completely abrogates its ability to bind effectively to the progesterone and glucocorticoid receptors.[5] The study of 11-ent-Mifepristone is therefore a classic case study in medicinal chemistry, demonstrating the exquisite stereochemical precision required for molecular recognition at a receptor binding site. It is primarily of interest as a stereoisomeric impurity in the synthesis of Mifepristone and as a tool to probe the topology of the PR and GR ligand-binding pockets.[]
Chemical Identity and Physicochemical Properties
The fundamental identity of 11-ent-Mifepristone is defined by its unique stereochemistry.
Chemical Structure
-
IUPAC Name: (8S,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one.[][7]
-
Common Synonyms: 11α-Mifepristone, (11α,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one.[4][]
-
CAS Number: 3050754-63-4.[8]
The key structural feature distinguishing 11-ent-Mifepristone from Mifepristone is the orientation of the C11 substituent. This inversion from 11β to 11α repositions the dimethylaminophenyl ring, preventing the molecule from adopting the correct conformation to fit within the ligand-binding pocket of its target receptors.
Physicochemical Properties
Experimental physicochemical data for 11-ent-Mifepristone is not widely available in the literature, likely due to its status as a research chemical and impurity rather than an active pharmaceutical ingredient. However, computed data and properties of its parent compound and related intermediates provide useful context.
| Property | Value / Description | Source |
| Appearance | Expected to be a light yellow or off-white solid, similar to Mifepristone and its intermediates.[] | Inferred |
| Melting Point | Not experimentally determined. For comparison, the melting point of Mifepristone is 194-196 °C.[2] | N/A |
| Solubility | Not experimentally determined. A related intermediate is soluble in dichloromethane, ethyl acetate, and methanol.[] Mifepristone is very soluble in methanol, chloroform, and acetone and poorly soluble in water. | Inferred |
| XLogP3 | 3.8 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Synthesis and Stereochemistry
The synthesis of 11-ent-Mifepristone is a significant challenge in stereocontrolled organic chemistry. The goal is to create the unnatural α-configuration at the C11 position, a task distinct from the established routes for the therapeutically active 11β isomer.
Synthetic Pathway via Torogov's Intermediate
A reported synthesis of the antipode of Mifepristone was achieved by Ottow et al. utilizing the easily accessible Torogov's intermediate.[5][11] While the full experimental details from the original paper are not detailed here, a review article provides a schematic of this approach, which serves as the basis for the workflow below.[11] The key steps involve the stereocontrolled construction of the steroid core to yield the enantiomeric backbone, followed by the introduction of the necessary functional groups.
Causality of Experimental Choices:
-
Torogov's Intermediate: The use of an enantiomerically distinct starting material is fundamental. This dictates the absolute stereochemistry of the final steroidal backbone.
-
Enantioselective Microbial Reduction: This is a critical step to set a specific chiral center early in the synthesis, ensuring the correct stereochemical pathway is followed. Biocatalysis is often superior to chemical methods for achieving high enantiomeric excess.
-
Grignard Reaction & Alkynylation: These are standard and robust organometallic reactions in steroid chemistry for introducing the C11-aryl and C17-alkynyl side chains, respectively, which are crucial for the molecule's identity.
Pharmacology and Biological Activity
The defining characteristic of 11-ent-Mifepristone is its profound lack of biological activity compared to its 11β-epimer, Mifepristone.
Mechanism of Action: A Study in Inactivity
The bulky 11β-dimethylaminophenyl group of Mifepristone is known to be a key determinant of its antagonist activity.[2] It induces a conformational change in the progesterone and glucocorticoid receptors that prevents the recruitment of coactivators necessary for gene transcription, thereby blocking the hormonal signal.
In a pivotal study, the synthesized antipode of Mifepristone (11-ent-Mifepristone) was tested for its biological effects. The research concluded that the compound exhibited neither antiprogesterone nor antiglucocorticoid properties .[5] This finding underscores that the precise spatial orientation of the 11-substituent is an absolute requirement for receptor binding and subsequent antagonism. The 11α configuration likely causes a steric clash with amino acid residues in the ligand-binding pocket, preventing the molecule from docking effectively.
Pharmacokinetic and Toxicological Profile
There is no publicly available data on the absorption, distribution, metabolism, excretion (ADME), or toxicology of 11-ent-Mifepristone. As a research chemical and process impurity, it has not undergone the rigorous preclinical and clinical testing required for approved drugs. Any potential ADME or toxicity studies would need to be conducted de novo.
Analytical Methodologies
As a critical stereoisomeric impurity, the ability to separate and quantify 11-ent-Mifepristone from Mifepristone is essential for quality control in pharmaceutical manufacturing. The methods employed must be stability-indicating and highly resolving.
Recommended Protocol: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for analyzing Mifepristone and its impurities. A chiral column or a highly efficient achiral column under optimized conditions would be necessary to resolve the 11-ent-Mifepristone from the main Mifepristone peak.
Step-by-Step HPLC Protocol (Illustrative):
-
Column Selection: A C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is a common starting point. For definitive stereoisomer separation, a dedicated chiral stationary phase (e.g., cellulose or amylose-based) may be required.
-
Mobile Phase Preparation: A mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or phosphate buffer) is typical. The ratio would be optimized to achieve separation; a gradient elution may be necessary.[12]
-
Sample Preparation: Accurately weigh and dissolve the sample containing Mifepristone and potential impurities in the mobile phase or a compatible solvent like methanol to a known concentration.
-
Instrument Setup:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column oven temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Set the UV detector to a wavelength where Mifepristone has strong absorbance, such as 305 nm.
-
-
Injection and Data Acquisition: Inject a defined volume (e.g., 10-20 µL) of the sample and record the chromatogram.
-
Peak Identification: Identify the peaks corresponding to Mifepristone and 11-ent-Mifepristone based on their retention times, established using a qualified reference standard for each compound.
Confirmatory Analysis: Mass Spectrometry (MS)
For unambiguous identification, especially for an impurity, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for Mifepristone and its analogues.
-
Fragmentation: In tandem MS (MS/MS), the protonated molecular ion ([M+H]⁺) for 11-ent-Mifepristone (m/z 430.3) would be selected as the precursor ion. Collision-induced dissociation (CID) would produce characteristic product ions. For Mifepristone, a major fragment ion is observed at m/z 372, corresponding to the loss of the C17 side groups.[13] A similar fragmentation pattern would be expected for the enantiomer, confirming its molecular structure.
Research Significance and Applications
While devoid of the therapeutic activity of its parent compound, 11-ent-Mifepristone serves two critical roles for scientists:
-
Pharmaceutical Quality Control: It is a crucial reference standard for the validation of analytical methods designed to ensure the purity and stereochemical integrity of pharmaceutical-grade Mifepristone. Regulatory agencies require strict control of stereoisomeric impurities, making its synthesis and characterization essential.
-
Tool for Probing Receptor Structure: The biological inertness of 11-ent-Mifepristone provides powerful evidence for the structure-activity relationships (SAR) of the progesterone and glucocorticoid receptors. By comparing the binding (or lack thereof) of the 11α and 11β epimers, researchers can build more accurate computational models of the ligand-binding domain and understand the specific interactions that govern agonist versus antagonist activity.
Conclusion
11-ent-Mifepristone is a compelling example of the principle of stereospecificity in pharmacology. As the mirror image of the potent dual-receptor antagonist Mifepristone, its single inverted chiral center at C11 completely erases its biological activity. This guide has detailed its chemical structure, synthetic considerations, and the profound stereochemical basis for its inactivity. Its primary importance lies not in therapeutic potential, but in its role as an essential analytical tool for ensuring the quality of its potent antipode and as a molecular probe for understanding the intricate architecture of steroid hormone receptors. For drug development professionals, the story of 11-ent-Mifepristone serves as a fundamental reminder that in the world of molecular recognition, form is function.
References
-
Hazra, B. G., & Pore, V. S. (2003). Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues. Journal of the Indian Institute of Science, 81, 287-298. [Link]
-
Ottow, E., Beier, S., Elger, W., Henderson, D., Neef, G., & Wiechert, R. (1984). Synthesis of ent-17-(prop-1-ynyl-17 beta-hydroxy-11 beta-(4-(N,N-dimethylamino)-phenyl)-4,9-estradien-3-one, the Antipode of RU-38 486. Steroids, 44(6), 519–530. [Link]
-
Synthesis of RU-486. University of Bristol School of Chemistry. [Link]
-
The Development of Mifepristone for Use in Medication Abortions. (2017). Embryo Project Encyclopedia. [Link]
-
Wang, J., Chen, J., Wan, L., Shao, J., Lu, Y., & Zhu, Y. (2014). Synthesis, spectral characterization, and in vitro cellular activities of metapristone, a potential cancer metastatic chemopreventive agent derived from mifepristone (RU486). The AAPS Journal, 16(2), 289–298. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6604870, 11-ent-Mifepristone. [Link]
-
Thomas, P., Pang, Y., Dong, J., Groenen, P., Kelder, J., de Vlieg, J., ... & Zhu, Y. (2008). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of Medicinal Chemistry, 51(13), 3990–4003. [Link]
-
Axios Research. (n.d.). 11-ent-Mifepristone. [Link]
-
Homer, N. Z. M., Small, G. R., Ooi, L. Y., Bollina, H., Reynolds, R. M., Walker, B. R., & Andrew, R. (2006). Quantitative analysis of mifepristone (RU38486) in plasma by HPLC triple quadrupole mass spectrometry. Endocrine Abstracts, 11, P764. [Link]
-
Raaijmakers, H. C. A., Versteegh, J. E., & Uitdehaag, J. C. M. (2009). The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation. Journal of Biological Chemistry, 284(29), 19572–19579. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB Metabolomics Workshop. [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 11-ENT-MIFEPRISTONE. [Link]
-
Wikipedia. (n.d.). Mifepristone. [Link]
-
Adamczyk-Sidor, J., & Stojko, R. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Toxics, 10(11), 680. [Link]
-
Bo-Subait, S., Chen, C. H., Nguyen, V. H., & Wu, J. Y. (2009). Mifepristone acts as progesterone antagonist of non-genomic responses but inhibits phytohemagglutinin-induced proliferation in human T cells. Human Reproduction, 24(7), 1640–1647. [Link]
Sources
- 1. The Development of Mifepristone for Use in Medication Abortions | Embryo Project Encyclopedia [embryo.asu.edu]
- 2. Mifepristone - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. evitachem.com [evitachem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 7. 11-ent-Mifepristone | C29H35NO2 | CID 6604870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 11-ent-Mifepristone - CAS - 3050754-63-4 | Axios Research [axios-research.com]
- 9. 11-ent-Mifepristone | CAS | LGC Standards [lgcstandards.com]
- 11. scispace.com [scispace.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
